6-(3-phenylpropyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Description
6-(3-phenylpropyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C24H27N3O5 and its molecular weight is 437.496. The purity is usually 95%.
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Scientific Research Applications
Photophysical Properties and Electronic Applications
Compounds with structural motifs related to the queried chemical have been studied for their photoluminescent properties and potential electronic applications. For example, π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units exhibit strong photoluminescence, which could be leveraged in the development of new materials for electronic applications due to their good solubility, processability, and photochemical stability (Beyerlein & Tieke, 2000).
Synthesis and Chemical Reactivity
The synthetic versatility of pyrimido and pyrrolopyrimidine systems, including reactions for creating asymmetrical derivatives and exploring nucleophilic additions, underpins their utility in generating new chemical entities. Such studies provide insights into the synthesis of potentially related compounds and their functionalization, showcasing the broad chemical reactivity and applicability of these heterocyclic frameworks (Dashkevich, Samoletov, & Tkachenko, 1971).
Biological and Pharmacological Activities
The structural frameworks similar to the queried compound have been explored for their potential biological and pharmacological activities, including antimicrobial properties. For instance, new Schiff bases of pyrido[1,2-a]pyrimidine derivatives with certain amino acids have shown promising antibacterial and antifungal activities, indicating the potential of these compounds in developing new therapeutic agents (Alwan, Al Kaabi, & Hashim, 2014).
Properties
IUPAC Name |
6-(3-phenylpropyl)-4-(3,4,5-trimethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-30-18-12-16(13-19(31-2)22(18)32-3)21-20-17(25-24(29)26-21)14-27(23(20)28)11-7-10-15-8-5-4-6-9-15/h4-6,8-9,12-13,21H,7,10-11,14H2,1-3H3,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMCUSJPMRUNOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CN(C3=O)CCCC4=CC=CC=C4)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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